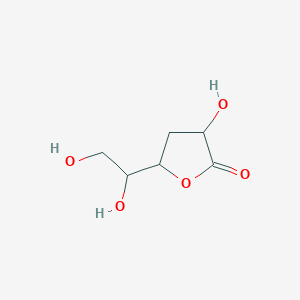
Cupreidine 6'-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupreidine 6’-acetate is a derivative of the cinchona alkaloid cupreidine, which is known for its bifunctional catalytic properties. Cinchona alkaloids, including cupreidine, have been extensively used in asymmetric organocatalysis due to their unique structural features and ability to induce enantioselectivity in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cupreidine 6’-acetate can be synthesized through the acetylation of cupreidine. The process typically involves reacting cupreidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the acetylated product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Cupreidine 6’-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced alcohols, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Cupreidine 6’-acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cupreidine 6’-acetate involves its bifunctional catalytic properties. The compound’s structure allows it to coordinate with and activate reaction components in a well-defined manner, facilitating stereocontrolled processes. The 6’-acetate group plays a crucial role in enhancing the compound’s catalytic efficiency by providing additional coordination sites for substrates .
Comparación Con Compuestos Similares
Similar Compounds
Cupreine: A non-natural demethylated structure of quinine, used in similar catalytic applications.
Quinine: A natural cinchona alkaloid with well-known antimalarial properties.
Quinidine: Another cinchona alkaloid, structurally similar to quinine, used in asymmetric catalysis.
Uniqueness
Cupreidine 6’-acetate is unique due to its enhanced catalytic properties, which are attributed to the presence of the 6’-acetate group. This modification allows for better coordination and activation of substrates, leading to improved enantioselectivity in various reactions .
Propiedades
Número CAS |
83348-44-1 |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-3-14-12-23-9-7-15(14)10-20(23)21(25)17-6-8-22-19-5-4-16(11-18(17)19)26-13(2)24/h3-6,8,11,14-15,20-21,25H,1,7,9-10,12H2,2H3 |
Clave InChI |
SVIZQPKPKOEWBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)
![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)


![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)

![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)




